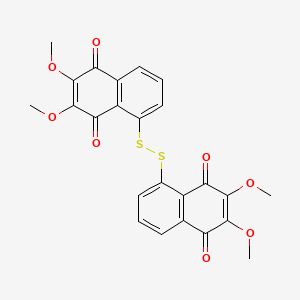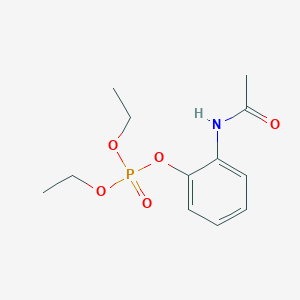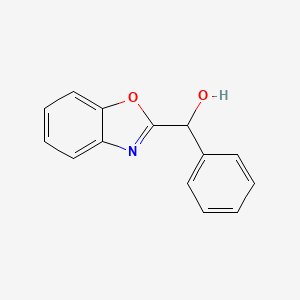
1,3-Benzoxazol-2-yl(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzoxazol-2-yl(phenyl)methanol is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities and applications in various fields. Benzoxazoles are bicyclic heteroarenes that have been extensively studied for their potential in medicinal chemistry, particularly due to their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1,3-Benzoxazol-2-yl(phenyl)methanol typically involves the condensation of 2-aminophenol with aromatic aldehydes. One common method includes the use of aqueous hydrogen peroxide (H₂O₂), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst at 50°C . This reaction yields 2-substituted benzoxazole derivatives. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1,3-Benzoxazol-2-yl(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF), catalysts such as palladium-supported nanocatalysts, and bases like potassium carbonate (K₂CO₃). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzoxazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-Benzoxazol-2-yl(phenyl)methanol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. Its anticancer effects are linked to the induction of apoptosis and inhibition of cell proliferation through interactions with specific cellular pathways . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
1,3-Benzoxazol-2-yl(phenyl)methanol can be compared with other benzoxazole derivatives such as:
2-Phenylbenzoxazole: Known for its antifungal and anticancer activities.
2-Aminobenzoxazole: Exhibits significant antimicrobial properties.
2-Substituted benzoxazoles: These compounds have a broad range of biological activities, including anti-inflammatory and antioxidant effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
109243-80-3 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1,3-benzoxazol-2-yl(phenyl)methanol |
InChI |
InChI=1S/C14H11NO2/c16-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)17-14/h1-9,13,16H |
InChI Key |
MLXGYLWCLJAJCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


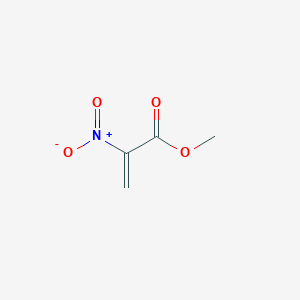
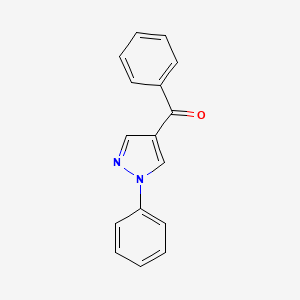
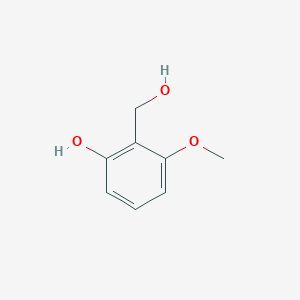
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)
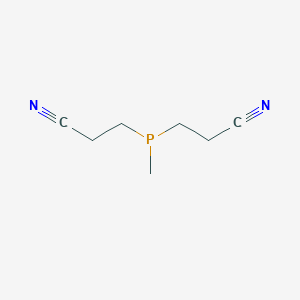

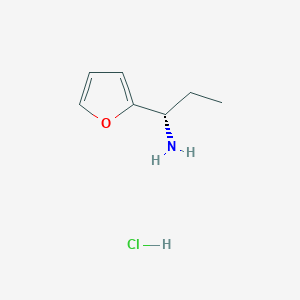
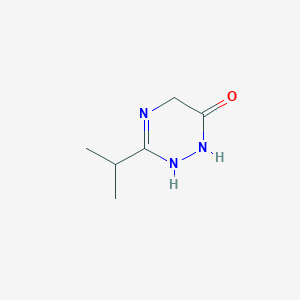
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
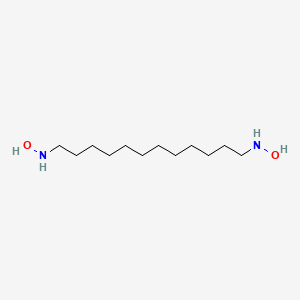
![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)
